molecular formula C23H25ClN4O2 B2807331 3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251702-74-5

3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2807331
CAS No.: 1251702-74-5
M. Wt: 424.93
InChI Key: IUWFLCRUHIITNH-UHFFFAOYSA-N
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Description

3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with azepane, chloro, methoxy, and methyl groups. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the azepane, chloro, methoxy, and methyl substituents through various chemical reactions such as nucleophilic substitution, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of production method depends on factors such as the desired scale, cost, and environmental considerations. Industrial production typically requires stringent control of reaction parameters and purification steps to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Biological Activity

The compound 3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C_{17}H_{19}ClN_{2}O_{2}
  • Molecular Weight : 320.80 g/mol

The presence of azepane and naphthyridine moieties contributes to its unique biological profile.

Antitumor Activity

Research has indicated that compounds related to naphthyridine exhibit significant antitumor properties. A study investigating various naphthyridine derivatives demonstrated that they could inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

The proposed mechanisms through which naphthyridine derivatives exert their biological effects include:

  • Inhibition of PARP Enzymes : Some naphthyridine derivatives act as inhibitors of Poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair processes. Inhibition leads to the accumulation of DNA damage and subsequent apoptosis in cancer cells .
  • Antioxidant Properties : Naphthyridines have been shown to possess antioxidant activity, which may help in reducing oxidative stress in cells, thereby contributing to their protective effects against various diseases .
  • Anti-inflammatory Effects : The anti-inflammatory potential of naphthyridine derivatives has been documented, suggesting their use in treating inflammatory conditions .

Case Studies

A series of studies have explored the biological activity of similar compounds:

  • In one study, a derivative exhibited an IC50 value of 1.95 µM against A549 cells, indicating potent anti-proliferative effects .
  • Another study highlighted the role of substituents on the naphthyridine ring in modulating biological activity, emphasizing that specific modifications can enhance efficacy .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AA5491.95PARP Inhibition
Compound BMCF-72.50Apoptosis Induction
Compound CHCT1163.00Antioxidant Activity

Properties

IUPAC Name

azepan-1-yl-[4-(3-chloro-4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-15-7-9-17-21(27-16-8-10-20(30-2)19(24)13-16)18(14-25-22(17)26-15)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWFLCRUHIITNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)Cl)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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